Home > Products > Screening Compounds P64865 > 4-(Pyrrolidin-1-yl)quinazoline
4-(Pyrrolidin-1-yl)quinazoline - 81870-89-5

4-(Pyrrolidin-1-yl)quinazoline

Catalog Number: EVT-15528874
CAS Number: 81870-89-5
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Pyrrolidin-1-yl)quinazoline is a compound belonging to the quinazoline class, characterized by a pyrrolidine substituent at the fourth position of the quinazoline ring. Quinazolines are recognized for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The specific structural features of 4-(Pyrrolidin-1-yl)quinazoline contribute to its potential therapeutic applications, making it a subject of interest in medicinal chemistry.

Source and Classification

Quinazolines, including 4-(Pyrrolidin-1-yl)quinazoline, are classified as heterocyclic compounds due to the presence of nitrogen atoms in their ring structure. This compound can be synthesized through various chemical pathways that modify the quinazoline core. Its classification falls under organic compounds with potential pharmaceutical applications, particularly in drug development targeting various diseases.

Synthesis Analysis

The synthesis of 4-(Pyrrolidin-1-yl)quinazoline typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Quinazoline Core:
    • The quinazoline core can be synthesized through cyclization reactions, often starting from anthranilic acid derivatives reacted with formamide or other reagents.
  2. Introduction of the Pyrrolidine Ring:
    • The pyrrolidine moiety is introduced via nucleophilic substitution or acylation reactions. For instance, pyrrolidine-1-carbonyl chloride can be reacted with a suitable intermediate derived from the quinazoline core under basic conditions to yield the desired compound .

Technical Details

The reaction conditions typically involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts may be employed to enhance yields. The process is often optimized for regioselectivity to ensure that the pyrrolidine is correctly positioned at the fourth carbon of the quinazoline ring.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(Pyrrolidin-1-yl)quinazoline is C10H12N2C_{10}H_{12}N_2. The compound features a quinazoline ring system with a pyrrolidine group attached at the 4-position.

Key structural data includes:

  • Molecular Weight: Approximately 160.22 g/mol
  • Density: Typically around 1.2 g/cm³
  • Boiling Point: Estimated around 300 °C

The molecular structure can be represented as follows:

Structure C8H6N2+C4H8NC10H12N2\text{Structure }\text{C}_8\text{H}_6\text{N}_2+\text{C}_4\text{H}_8\text{N}\rightarrow \text{C}_{10}\text{H}_{12}\text{N}_2
Chemical Reactions Analysis

4-(Pyrrolidin-1-yl)quinazoline participates in various chemical reactions:

  1. Substitution Reactions:
    • The chlorine atom (if present) can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
  2. Oxidation and Reduction:
    • The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
  3. Cyclization Reactions:
    • It can also participate in cyclization reactions to form more complex heterocyclic structures .

These reactions are typically facilitated by common reagents like potassium carbonate for substitutions and sodium borohydride for reductions.

Mechanism of Action

The mechanism of action for 4-(Pyrrolidin-1-yl)quinazoline involves its interaction with specific biological targets, which may include enzymes or receptors associated with various diseases.

Process and Data

Studies indicate that compounds within the quinazoline family exhibit inhibitory effects on certain kinases involved in cancer progression, suggesting that 4-(Pyrrolidin-1-yl)quinazoline may function similarly by modulating signaling pathways critical for cell proliferation and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles, including electrophilic aromatic substitution.

Relevant data includes:

  • Flash Point: Approximately 181 °C
  • Vapor Pressure: Low vapor pressure indicating limited volatility at room temperature .
Applications

4-(Pyrrolidin-1-yl)quinazoline has significant applications in scientific research, particularly in medicinal chemistry. Its potential uses include:

  1. Drug Development: As a scaffold for designing new therapeutic agents targeting various diseases, particularly cancer.
  2. Biological Studies: Investigating its role in biological pathways and mechanisms related to disease progression.
  3. Pharmaceutical Research: Developing derivatives with enhanced efficacy or reduced side effects compared to existing drugs .
Introduction to 4-(Pyrrolidin-1-yl)quinazoline in Medicinal Chemistry

Historical Context and Emergence in Heterocyclic Compound Research

The exploration of heterocyclic compounds has been a cornerstone of medicinal chemistry, with quinazoline emerging as a structurally privileged scaffold due to its presence in biologically active natural products and synthetic drugs. Quinazoline, a bicyclic system comprising fused benzene and pyrimidine rings, was first synthesized in 1895 via decarboxylation of 2-carboxy derivatives by Bischler and Lang [3] [10]. The identification of vasicine (±) (peganine) in 1888 marked the first isolated quinazoline alkaloid from Adhatoda vasica, demonstrating early recognition of its bioactivity [3]. The integration of pyrrolidine—a saturated five-membered nitrogen heterocycle—into the quinazoline framework at the 4-position represents a strategic advancement in heterocyclic chemistry. This modification gained significant traction in the late 20th century, driven by the need to enhance pharmacokinetic properties and target selectivity. The pivotal discovery came with Novartis' patented 4-pyrrolidineamino quinazolines exhibiting potent phosphoinositide 3-kinase delta (PI3Kδ) inhibition (e.g., Compound 6, IC₅₀ = 9 nM), which catalyzed focused research on 4-(pyrrolidin-1-yl)quinazoline derivatives for oncology and immunology applications [2]. Subsequent optimization efforts replaced the 4-aniline group with pyrrolidineoxy or piperidineamino moieties, yielding compounds like 12d (IC₅₀ = 4.5 nM against PI3Kδ), demonstrating equivalence to the FDA-approved drug idelalisib [2].

Table 1: Historical Timeline of Key Developments in 4-(Pyrrolidin-1-yl)quinazoline Research

YearDevelopment MilestoneSignificance
1888Isolation of vasicine (first quinazoline alkaloid)Validated natural occurrence of quinazoline core [3]
1895First quinazoline synthesis (Bischler and Lang)Enabled systematic derivatization [3] [10]
Early 2000sNovartis patents 4-pyrrolidineamino quinazolines (e.g., Compound 6)Demonstrated potent PI3Kδ inhibition (IC₅₀ = 9 nM) [2]
2010sOptimization to 4-pyrrolidineoxy/piperidineamino derivatives (e.g., 12d, 14b)Achieved IC₅₀ values of 3.0–4.9 nM against PI3Kδ [2]
2018Discovery of anti-proliferative activity in B-cell malignanciesExpanded applications to hematological cancers [2]

Role of Quinazoline Scaffolds in Drug Discovery

Quinazoline derivatives constitute a versatile pharmacophore with demonstrated efficacy across therapeutic areas, including oncology, infectious diseases, and inflammation. This versatility stems from their ability to engage diverse biological targets through:

  • Structural Mimicry: The planar quinazoline core mimics purine bases, facilitating competitive inhibition of ATP-binding sites in kinases (e.g., EGFR, PI3K, VEGFR) [1] [6] [8].
  • Synthetic Flexibility: Positions 2, 4, 6, and 7 allow regioselective modifications, enabling fine-tuning of electronic, steric, and solubility properties. For instance, 6,7-dimethoxy substitutions enhance membrane permeability, while 4-amino/ether linkages enable scaffold diversification [3] [9].
  • Robust SAR Profiles: Systematic studies reveal that electron-donating groups at C6/C7 boost kinase affinity, whereas hydrophobic C2 substituents improve target occupancy [5] [8].

Five FDA-approved quinazoline-based drugs (gefitinib, erlotinib, lapatinib, vandetanib, afatinib) target receptor tyrosine kinases (RTKs), underscoring the scaffold's clinical impact in oncology [8]. Specifically, gefitinib—a 4-anilinoquinazoline—inhibits EGFR mutants (del19, L858R) and served as the progenitor for designing pyrrolidine-modified analogues. Recent work replaced its aniline moiety with pyrrole rings conjugated to ethyl formate, yielding derivatives (GI-6, GII-9) with 5–8-fold increased cytotoxicity against pancreatic (Miapaca2) and prostate (DU145) cancer cell lines compared to gefitinib [5]. Beyond kinases, quinazoline cores exhibit antimicrobial activity; Schiff base hybrids like compound 20 disrupt Pseudomonas aeruginosa biofilm formation (IC₅₀ = 3.55 µM) by inhibiting quorum-sensing regulator PqsR [4] [10].

Table 2: Clinically Relevant Bioactivities of Quinazoline Derivatives

Quinazoline DerivativeBiological TargetTherapeutic ApplicationKey Structural Feature
GefitinibEGFR kinaseNon-small cell lung cancer (NSCLC)4-Anilino, 6,7-dimethoxy [8]
IdelalisibPI3Kδ kinaseB-cell malignancies4-Pyrrolidineamino [2]
HalofuginoneProlyl-tRNA synthetaseAntimalarial4-Chloroquinazoline-piperidine [10]
Compound 20PqsR (quorum sensing)Anti-biofilm (antibacterial)Schiff base-pyrrolidine [4]
SSJ-717Unknown (antimalarial)Malaria6,7-Dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) [9]

Significance of Pyrrolidine Substituents in Bioactive Molecule Design

The incorporation of pyrrolidine at the quinazoline 4-position confers distinct advantages in drug design, leveraging the heterocycle's unique physicochemical and conformational properties:

  • Stereoelectronic Optimization: Pyrrolidine's saturated structure reduces planarity, enhancing solubility and mitigating π-stacking-induced aggregation. Its basic nitrogen (pKₐ ~11.3) facilitates salt formation for improved bioavailability and forms critical hydrogen bonds with Asp residues in kinases (e.g., Asp911 of PI3Kδ) [2] [7]. Molecular docking of PI3Kδ inhibitors like 14b (IC₅₀ = 3.0 nM) confirms hydrogen bonding between the pyrrolidine N-H and Val828, while its tetrahydro-2H-pyran-4-yl tail occupies a hydrophobic pocket [2].
  • Conformational Restriction: The puckered ring enforces specific torsion angles between quinazoline and pendant groups, optimizing binding pocket fit. For instance, (S)-configured pyrrolidine-3-yloxy derivatives (12d) exhibit higher PI3Kδ inhibition (98% at 100 nM) versus their (R)-counterparts due to favorable positioning in the ATP cleft [2].
  • Metabolic Resistance: Pyrrolidine's alicyclic nature impedes rapid oxidative metabolism compared to aryl amines, extending half-life. This contrasts with early 4-anilinoquinazolines like gefitinib, which undergo extensive CYP3A4-mediated dealkylation [5] [8].
  • Bioactivity Enhancement: Pyrrolidine-containing quinazolines demonstrate broad-spectrum efficacy:
  • Anticancer: 4-Pyrrolidineamino analogues (GII-9) inhibit EGFR at 10 µM (56.31% inhibition) and reduce DU145 cell viability (IC₅₀ = 12.94 µM) [5].
  • Antimicrobial: Pyrrolidine-Schiff base hybrids (19, 20) suppress P. aeruginosa exopolysaccharide production and twitching motility at sub-MICs, crippling virulence without inducing resistance [4].
  • Antimalarial: 6,7-Dimethoxy-N⁴-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717) exhibits potent activity in vitro [9].

Table 3: Structure-Activity Relationship (SAR) of 4-(Pyrrolidin-1-yl)quinazoline Modifications

PositionModificationActivity ImpactExemplar Compound
C4 Linker-NH- (pyrrolidineamino)↑ PI3Kδ potency (H-bond with Val828); moderate metabolic stability [2]Idelalisib analogues
-O- (pyrrolidineoxy)↑ PI3Kδ selectivity (>100-fold vs. PI3Kα/β/γ); enhanced solubility [2]12d (IC₅₀ = 4.9 nM)
Pyrrolidine C3(S)-Hydroxy↑ PI3Kδ binding (docking score -10.2 kcal/mol); stereospecific H-bonding [2]14b (IC₅₀ = 3.0 nM)
Quinazoline C2Thiourea/Schiff bases↑ Anti-biofilm activity (disrupts PqsR-DNA binding) [4] [10]19 (IC₅₀ = 3.55 µM)
C6/C76,7-Dimethoxy↑ Membrane permeability; antimalarial activity [9]SSJ-717

Properties

CAS Number

81870-89-5

Product Name

4-(Pyrrolidin-1-yl)quinazoline

IUPAC Name

4-pyrrolidin-1-ylquinazoline

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-6-11-10(5-1)12(14-9-13-11)15-7-3-4-8-15/h1-2,5-6,9H,3-4,7-8H2

InChI Key

LDQNCSYYQUNMPC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC=NC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.